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Compound of Interest

Compound Name:
2-Methoxyphenyl 4-

methylbenzenesulfonate

Cat. No.: B186188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)

characterization of 2-Methoxyphenyl 4-methylbenzenesulfonate. Due to the limited

availability of direct experimental data for this specific compound in publicly accessible

databases, this guide presents a predicted 13C NMR spectrum alongside experimental data for

structurally related compounds. This comparison offers a valuable reference for researchers

working on the synthesis and characterization of similar molecules.

Predicted and Experimental 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for 2-Methoxyphenyl
4-methylbenzenesulfonate and the experimental data for its precursors and a structurally

similar sulfonamide. The prediction is based on the additive effects of the substituents on the

benzene rings, drawing from the known chemical shifts of 2-methoxyphenol and derivatives of

4-methylbenzenesulfonic acid.
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Compound Carbon Atom
Chemical Shift (δ,

ppm)
Reference

2-Methoxyphenyl 4-

methylbenzenesulfona

te

(Predicted) C=O (ester) ~165-175 -

Aromatic C-O

(methoxyphenyl)
~150-155 -

Aromatic C-S (tosyl) ~145-150 -

Aromatic C-CH3

(tosyl)
~140-145 -

Aromatic CH

(methoxyphenyl)
~110-130 -

Aromatic CH (tosyl) ~125-130 -

Methoxy (-OCH3) ~55-60 -

Methyl (-CH3) ~20-22 -

N-(2-

Methoxyphenyl)-4-

methylbenzenesulfona

mide

Aromatic C-N 149.4 [1]

(Experimental, in

CDCl3)
Aromatic C-S 143.6 [1]

Aromatic C-CH3 136.3 [1]

Aromatic CH

129.3, 127.3, 126.0,

125.2, 121.1, 121.0,

110.6

[1]

Methoxy (-OCH3) 55.6 [1]

Methyl (-CH3) 21.5 [1]
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2-Methoxyphenol

(Guaiacol)
Aromatic C-OH 146.71 [2]

(Experimental, in

CDCl3)
Aromatic C-OCH3 145.75 [2]

Aromatic CH
121.49, 114.69, 110.9,

120.0
[2]

Methoxy (-OCH3) 55.8 [2]

p-Toluenesulfonyl

chloride
Aromatic C-S 145.1 [3]

(Experimental) Aromatic C-CH3 133.0 [3]

Aromatic CH 129.8, 127.8 [3]

Methyl (-CH3) 21.7 [3]

Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a small organic

molecule like 2-Methoxyphenyl 4-methylbenzenesulfonate.

1. Sample Preparation:

Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the

compound and should be noted as chemical shifts can vary slightly between solvents.[4]

Transfer the solution to a standard 5 mm NMR tube.

If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS),

although modern spectrometers can reference the spectrum to the residual solvent signal.[5]

2. NMR Spectrometer Setup:

The data should be acquired on a spectrometer with a minimum field strength of 75 MHz for

13C nuclei.[4]
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Standard experiments for 13C NMR include proton-decoupled (13C{1H}) and sometimes

Distortionless Enhancement by Polarization Transfer (DEPT) to aid in the assignment of CH,

CH2, and CH3 groups.

3. Data Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with broadband proton decoupling is

typically used.

Acquisition Time: Usually 1-2 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses is common to allow for full

relaxation of the carbon nuclei, which is important for accurate integration if quantitative

analysis is needed.

Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of

scans (from several hundred to several thousand) is required compared to 1H NMR to

achieve an adequate signal-to-noise ratio.

Spectral Width: A typical spectral width for 13C NMR is 0-220 ppm.

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak. For

example, the central peak of the CDCl3 triplet is at 77.16 ppm.

Workflow for 13C NMR Characterization
The following diagram illustrates the general workflow for the characterization of an organic

compound using 13C NMR spectroscopy.

Caption: A flowchart outlining the key steps in 13C NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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